Cas no 1461698-14-5 ((3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile)

(3S)-Octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile is a chiral bicyclic compound featuring a fused pyridine-oxazine scaffold with a nitrile functional group at the 3-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring high enantiopurity. The rigid heterocyclic structure enhances stability, while the nitrile group offers versatile reactivity for further derivatization. This compound is commonly employed in the synthesis of bioactive molecules, including CNS-targeting agents, due to its ability to modulate pharmacokinetic properties. Its well-defined stereochemistry and functional group compatibility make it a preferred choice for researchers developing enantioselective transformations and complex molecular architectures.
(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile structure
1461698-14-5 structure
Product Name:(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
CAS No:1461698-14-5
MF:C9H14N2O
MW:166.220262050629
CID:4600822
PubChem ID:75480895
Update Time:2025-10-28

(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
    • Pyrido[2,1-c][1,4]oxazine-3-carbonitrile,octahydro-,(3S)-
    • (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
    • Inchi: 1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1
    • InChI Key: IUYZKCJVSORTEH-YGPZHTELSA-N
    • SMILES: O1[C@H](C#N)CN2CCCCC2C1

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 300.5±37.0 °C at 760 mmHg
  • Flash Point: 130.7±19.8 °C

(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile Security Information

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(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1461698-14-5)(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Order Number:A1063146
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:26
Price ($):3107.0
Email:sales@amadischem.com

Additional information on (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile

Introduction to (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile (CAS No. 1461698-14-5)

(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile, identified by the CAS number 1461698-14-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its octahydropyrido[2,1-c][1,4]oxazine core, make it a promising candidate for further investigation in drug discovery and development.

The stereochemistry of the compound, specifically the (3S) configuration, plays a crucial role in determining its biological activity. In recent years, there has been a growing interest in the development of chiral drugs due to their enhanced specificity and efficacy compared to their racemic counterparts. The (3S) configuration of (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile suggests that it may exhibit unique pharmacological properties that could be exploited for therapeutic purposes.

Structural and Chemical Properties: The molecular structure of (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile consists of a fused heterocyclic system containing nitrogen atoms from both the pyridine and oxazine rings. The presence of a nitrile group at the 3-position adds another layer of complexity to its chemical behavior, influencing its reactivity and potential interactions with biological targets. This compound's solubility profile and stability under various conditions are also important factors to consider in its potential applications.

In terms of chemical reactivity, the nitrile group can participate in various transformations such as hydrolysis or reduction, which could be leveraged in synthetic chemistry to modify or functionalize the molecule further. Additionally, the aromatic nature of the pyridine ring suggests that it may engage in π-stacking interactions with biological macromolecules, which could be relevant for drug-receptor binding.

Biological Activity and Research Applications: Recent studies have begun to explore the biological activity of (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile. Preliminary investigations have shown that this compound exhibits interesting pharmacological properties in vitro. For instance, it has demonstrated potential as an inhibitor of certain enzymes involved in cellular signaling pathways that are implicated in diseases such as cancer and neurodegenerative disorders.

One area of particular interest is its interaction with protein kinases, which are key targets in cancer therapy. The unique structural motif of this compound may allow it to bind selectively to specific kinase domains, thereby modulating signaling cascades that regulate cell growth and proliferation. Further research is needed to fully elucidate its mechanism of action and optimize its potency and selectivity.

Another promising application lies in its potential as an antimicrobial agent. The nitrile group and the fused heterocyclic system may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. This makes it a candidate for developing novel antibiotics or antifungal drugs to combat resistant strains of pathogens.

In addition to its therapeutic potential, (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile may also find applications in other areas such as agrochemicals or material science. Its unique chemical structure could inspire new synthetic strategies or provide insights into designing molecules with specific functionalities.

Future Directions: As research continues to uncover the full spectrum of biological activities associated with (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile, there is significant potential for developing novel therapeutic agents based on this scaffold. Future studies should focus on optimizing synthetic routes to improve yield and scalability while exploring derivatives that enhance biological activity and reduce potential toxicity.

Computational modeling and high-throughput screening techniques can also play a crucial role in identifying new applications for this compound. By integrating structural biology data with computational methods, researchers can gain deeper insights into how this molecule interacts with biological targets at the atomic level. This information can guide the design of more effective derivatives tailored for specific therapeutic applications.

Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible benefits for patients. By fostering partnerships that combine expertise in organic chemistry, medicinal biology, and drug development technologies, we can accelerate the pace at which new treatments based on (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile reach clinical validation.

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Amadis Chemical Company Limited
(CAS:1461698-14-5)(3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
A1063146
Purity:99%
Quantity:5g
Price ($):3107.0
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